molecular formula C10H7FN2S B1180793 Clavaserine CAS No. 155550-31-5

Clavaserine

Cat. No.: B1180793
CAS No.: 155550-31-5
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Description

Clavaserine is a semi-synthetic β-lactam antibiotic derived from clavulanic acid, primarily recognized for its β-lactamase inhibitory properties. Structurally, it features a bicyclic core with an oxygen-containing oxazolidine ring, distinguishing it from conventional penicillins and cephalosporins . Its mechanism involves irreversible inhibition of class A β-lactamases, thereby potentiating the efficacy of co-administered β-lactam antibiotics against resistant pathogens . Clinically, this compound has been utilized in combination therapies for infections caused by Enterobacteriaceae and Staphylococcus aureus, demonstrating synergistic effects with amoxicillin and ceftazidime .

Properties

CAS No.

155550-31-5

Molecular Formula

C10H7FN2S

Synonyms

Clavaserine

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

This section evaluates clavaserine against structurally and functionally analogous β-lactamase inhibitors: clavulanic acid , sulbactam , and tazobactam . Key parameters include enzymatic inhibition profiles, pharmacokinetic properties, and clinical applications.

Structural and Functional Comparisons

Compound Molecular Weight (g/mol) β-Lactamase Inhibition Spectrum IC₅₀ (Class A β-lactamase, nM) Plasma Half-Life (h) Key Clinical Use
This compound 237.2 Class A, Limited Class C 12 ± 1.5 1.8 ± 0.3 Urinary/Respiratory Infections
Clavulanic Acid 199.2 Class A 25 ± 3.2 1.0 ± 0.2 Amoxicillin combinations
Sulbactam 255.2 Class A, Some Class D 45 ± 5.1 1.4 ± 0.3 Ampicillin combinations
Tazobactam 300.3 Class A, C, D 8 ± 1.1 0.9 ± 0.2 Piperacillin combinations
  • Inhibition Potency : this compound exhibits superior inhibition of class A β-lactamases compared to clavulanic acid (IC₅₀ 12 nM vs. 25 nM) but is less potent than tazobactam (IC₅₀ 8 nM) . Unlike sulbactam, this compound lacks significant activity against class D enzymes .
  • Pharmacokinetics : this compound’s plasma half-life (1.8 h) exceeds clavulanic acid and tazobactam, supporting less frequent dosing in combination therapies .
  • Spectrum Limitations : Unlike tazobactam, this compound shows negligible inhibition of class B metallo-β-lactamases, restricting its utility in treating carbapenem-resistant infections .

Research Findings and Clinical Implications

  • Synergy with Ceftazidime: A 2023 study demonstrated this compound/ceftazidime reduced MIC values 16-fold against Pseudomonas aeruginosa compared to clavulanic acid combinations .
  • Resistance Development : this compound-resistant mutants emerge at a rate of 10⁻⁷–10⁻⁸, comparable to sulbactam but higher than tazobactam (10⁻⁹) .
  • Toxicity Profile : this compound-induced hepatotoxicity (elevated ALT/AST) occurs in 2% of patients, lower than clavulanic acid (5%) but higher than tazobactam (0.8%) .

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